molecular formula C16H26O2S2Sn2 B14057828 (3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)

(3,3'-Dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)

Cat. No.: B14057828
M. Wt: 551.9 g/mol
InChI Key: RRHBTHWWTOYMNQ-UHFFFAOYSA-N
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Description

(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is a compound that belongs to the class of organotin compounds It is characterized by the presence of two trimethylstannane groups attached to a bithiophene core, which is further substituted with methoxy groups at the 3 and 3’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between organostannanes and organic halides. The general procedure includes:

    Starting Materials: 3,3’-Dimethoxy-2,2’-bithiophene and trimethyltin chloride.

    Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0).

    Solvent: Tetrahydrofuran (THF) or toluene.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures (80-120°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of scaling up the Stille coupling reaction can be applied. This involves optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Substitution: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in further Stille or Suzuki coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Nucleophiles like halides (Cl-, Br-) or organometallic reagents (Grignard reagents).

    Coupling: Palladium catalysts and appropriate halide partners.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Substitution: Formation of new organotin compounds or other substituted derivatives.

    Coupling: Formation of extended conjugated polymers or oligomers.

Scientific Research Applications

(3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

    Materials Science: Employed in the development of new materials with unique electronic and optical properties.

    Catalysis: Acts as a precursor for the synthesis of catalysts used in various organic transformations.

    Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (3,3’-Dimethoxy-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) in its applications involves:

    Electronic Properties: The bithiophene core provides a conjugated system that facilitates electron delocalization, making it suitable for electronic applications.

    Molecular Interactions: The trimethylstannane groups can interact with other molecules through coordination bonds, influencing the compound’s reactivity and stability.

    Pathways: In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethoxy-2,2’-bithiophene: Lacks the trimethylstannane groups, making it less reactive in certain coupling reactions.

    5,5’-Dibromo-3,3’-dimethoxy-2,2’-bithiophene: Contains bromine atoms instead of trimethylstannane groups, used in different coupling reactions.

    3,3’-Dimethoxy-2,2’-bithiophene-5,5’-diyl)bis(trimethylsilane): Similar structure but with trimethylsilane groups, affecting its reactivity and applications.

Properties

Molecular Formula

C16H26O2S2Sn2

Molecular Weight

551.9 g/mol

IUPAC Name

[4-methoxy-5-(3-methoxy-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane

InChI

InChI=1S/C10H8O2S2.6CH3.2Sn/c1-11-7-3-5-13-9(7)10-8(12-2)4-6-14-10;;;;;;;;/h3-4H,1-2H3;6*1H3;;

InChI Key

RRHBTHWWTOYMNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)[Sn](C)(C)C)C2=C(C=C(S2)[Sn](C)(C)C)OC

Origin of Product

United States

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